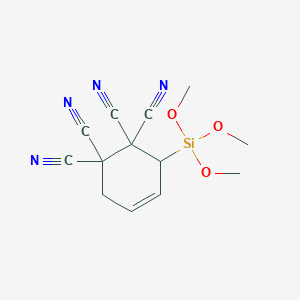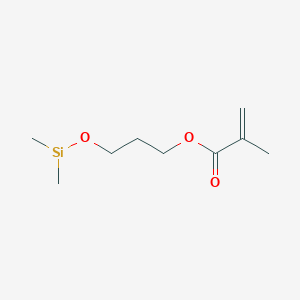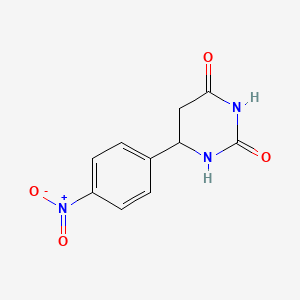![molecular formula C11H13ClN2O2S B14350077 Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate CAS No. 96722-50-8](/img/structure/B14350077.png)
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate is an organic compound with the molecular formula C11H13ClN2O2S It is a derivative of hydrazone and features a chloro-substituted ethyl acetate moiety attached to a 4-methylsulfanylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetate with 4-methylsulfanylphenylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution: Formation of new hydrazone derivatives with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
- Ethyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate
- Ethyl 2-chloro-2-[(4-aminophenyl)hydrazinylidene]acetate
Uniqueness
Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group can undergo specific oxidation reactions and may enhance the compound’s interaction with biological targets, making it a valuable molecule for research and development.
Propriétés
| 96722-50-8 | |
Formule moléculaire |
C11H13ClN2O2S |
Poids moléculaire |
272.75 g/mol |
Nom IUPAC |
ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2S/c1-3-16-11(15)10(12)14-13-8-4-6-9(17-2)7-5-8/h4-7,13H,3H2,1-2H3 |
Clé InChI |
KRSOKROUYSDIPF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)




![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)


![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
![4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)](/img/structure/B14350066.png)


